molecular formula C35H68O5 B3422760 Dipalmitin CAS No. 26657-95-4

Dipalmitin

Cat. No. B3422760
CAS RN: 26657-95-4
M. Wt: 568.9 g/mol
InChI Key: GFAZGHREJPXDMH-UHFFFAOYSA-N
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Description

Dipalmitin is a chemical compound with the molecular formula C35H68O5 . It has an average mass of 568.911 Da and a monoisotopic mass of 568.506653 Da . It is also known by other names such as 1,3-Di-(hexadecanoyl)-glycerol, 1,3-Dihexadecanoylglycerol, 1,3-Dipalmitoyl Glycerol, and others .


Synthesis Analysis

Dipalmitin can be synthesized through enzymatic methods. One such method involves the enzymatic transesterification of vinyl palmitate with glycerol, catalyzed by Novozym 435 lipase . Another method involves an enzymatic esterification of 1,2-acetonide glycerol with palmitic acid, also catalyzed by Novozym 435 lipase .


Molecular Structure Analysis

The molecular structure of Dipalmitin is complex, with a large number of rotatable bonds and a high molecular weight . It has a topological polar surface area of 146 Ų and a heavy atom count of 80 . The molecule is characterized by a high degree of flexibility, which contributes to its complex behavior in chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving Dipalmitin are complex and can involve a variety of different mechanisms . For example, it has been shown that Dipalmitin can undergo transesterification and esterification reactions .


Physical And Chemical Properties Analysis

Dipalmitin has a density of 0.9±0.1 g/cm³ . Its boiling point is 628.6±22.0 °C at 760 mmHg . The enthalpy of vaporization is 106.6±6.0 kJ/mol, and the flash point is 177.7±15.8 °C . It has a molar refractivity of 169.2±0.3 cm³ .

Scientific Research Applications

Emulsifier in Food Industries

1,3-Dipalmitin, as a type of diacylglycerols (DAG), has been widely used as a food emulsifier due to its excellent emulsifying properties . It can improve the texture of food products such as margarine .

Functional Cooking Oil

DAG oil, which contains 1,3-Dipalmitin, is manufactured as a functional cooking oil in countries like Japan and the United States . It’s marketed for its potential health benefits .

Weight Management

Research suggests that the intake of 1,3-Dipalmitin can lead to a reduction in body weight and visceral fat accumulation in rats and humans . This makes it a potential ingredient for weight management products .

Cosmetics and Pharmaceuticals

1,3-Dipalmitin has been used in cosmetics and pharmaceutical products as a drug carrier . It can help enhance the delivery and absorption of active ingredients .

Synthesis of Triacylglycerols

Monoacylglycerols (MAG), which include 1,3-Dipalmitin, are used as precursors for the synthesis of unsymmetrical and symmetrical triacylglycerols (TAG) . These TAGs can be used to study structure and function relationships .

Cardiovascular Health

MAG containing omega-3 polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) may have beneficial effects in humans with cardiovascular disorders .

Antimicrobial Applications

Certain MAG, including 1,3-Dipalmitin, have been tested for unique applications such as the prevention and treatment of bacterial infection .

Immunomodulatory Applications

1,3-Dipalmitin may play a role in the activation of immunological cascades of the innate immune system . This could potentially make it useful in the development of immunomodulatory therapies .

properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964531
Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glyceryl 1,3-dipalmitate

CAS RN

502-52-3, 26657-95-4
Record name 1,3-Dipalmitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-52-3
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Record name Glyceryl 1,3-dipalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl dipalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropane-1,3-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.221
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Record name Glycerol dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,3-DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

73 - 74 °C
Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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